

TM5441 metabolic stability species differences

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Compound Focus: TM5441

CAS No.: 1190221-43-2

Cat. No.: S545470

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Species Comparison of TM5441 Metabolism

The following table summarizes the findings from a 2020 study that investigated the metabolic activation pathways of **TM5441** and the human enzymes involved. The study used liver microsomes from rats, dogs, and humans to identify reactive metabolites [1].

Metabolic Pathway	Key Enzymes Involved (Human)	Comparison Across Species
Pathway 1: CYP450-dependent [1]	Primarily CYP3A4 [1]	Reactive metabolites formed in rat, dog, and human liver microsomes [1].
Pathway 2: UGT-dependent [1]	Mainly UGT2B7 , also UGT1A1 , UGT1A4 [1]	Acyl-glucuronide metabolite and a subsequent GSH adduct (M11) were detected in rat bile; dog models showed bioactivation profiles closer to humans than rats [1].

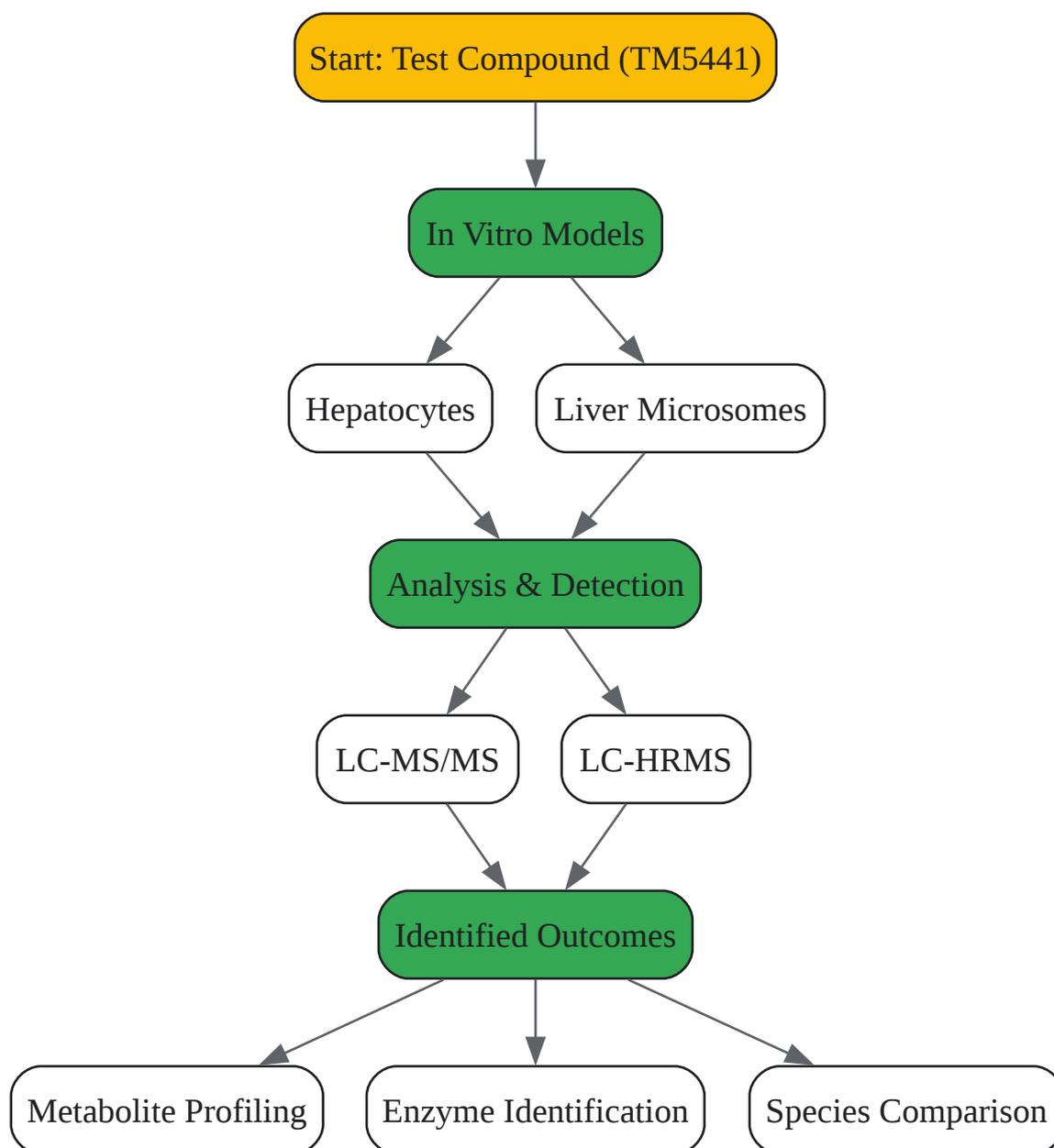
Detailed Experimental Protocols

The data on species differences primarily comes from *in vitro* microsomal incubation studies. Here are the key methodologies used in the research:

- **Liver Microsome Incubations:** **TM5441** was incubated with liver microsomes from rats, dogs, and humans. The incubations were fortified with essential co-factors: **NADPH** for the CYP450 pathway and **Uridine-5'-diphosphoglucuronic acid (UDPGA)** for the UGT pathway [1].
- **Trapping of Reactive Metabolites:** To detect and identify unstable reactive metabolites, the incubation systems used trapping agents like **glutathione (GSH)** and **N-acetyl-lysine (NAL)** [1].
- **Metabolite Identification:** The metabolites formed in the incubations, as well as in rat bile, were identified using **liquid chromatography-high resolution mass spectrometry (LC-HRMS)** [1].
- **Enzyme Identification:** The specific human enzymes responsible for metabolism were identified using a panel of **human recombinant CYP450 enzymes** and **recombinant UGT enzymes**, supplemented with specific chemical inhibitors to confirm the role of each enzyme [1].

Understanding Metabolic Stability Testing

The following diagram outlines the general workflow and logic behind the *in vitro* metabolic stability experiments used in these types of investigations.



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This experimental approach is standard in drug discovery [2] [3]. Liver microsomes are rich in certain drug-metabolizing enzymes like CYP450s and UGTs (when supplemented with cofactors), making them ideal for initial studies on these specific pathways. Hepatocytes contain a more complete set of metabolic enzymes and may provide a more physiologically relevant model [2] [3].

Key Takeaways for Researchers

- **Critical Enzyme Systems:** **TM5441** is metabolized through two distinct pathways mediated by **CYP3A4** and **UGT2B7** (with contributions from UGT1A1 and UGT1A4). This means its stability and clearance can be affected by drugs that inhibit or induce these enzymes, and it has the potential for metabolic drug-drug interactions [1].
- **Potential for Toxicity:** The study focused on **metabolic activation**, revealing that **TM5441** can form reactive metabolites. This is a crucial finding for safety assessment, as reactive metabolites are often linked to idiosyncratic drug toxicity, including hepatotoxicity [1].
- **Species Selection for Preclinical Studies:** The finding that the **dog** model may more closely mirror human metabolic profiles than the rat is highly valuable for designing more predictive toxicological and pharmacokinetic studies [1].

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References

1. activation of Metabolic in vitro and in vivo: Formation of... TM 5441 [pubmed.ncbi.nlm.nih.gov]
2. Mechanistic insights from comparing intrinsic clearance ... [sciencedirect.com]
3. Metabolic Stability In Drug Metabolism: IVIVE Models [pharmaron.com]

To cite this document: Smolecule. [TM5441 metabolic stability species differences]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545470#tm5441-metabolic-stability-species-differences>]

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